3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine

regioselective synthesis orthogonal reactivity building block

3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine (CAS 2408741-12-6; molecular formula C₆H₅BrFNO₂S; MW 254.08 g/mol) is a heterocyclic intermediate bearing three orthogonally reactive substituents on a pyridine core: a C3-bromine atom, a C2-fluorine atom, and a C5-methylsulfonyl (–SO₂CH₃) group. This substitution pattern confers a polarized aromatic system amenable to sequential Suzuki–Miyaura cross-coupling (via Br), nucleophilic aromatic substitution (via F), and sulfone-directed metalation or late-stage manipulation (via –SO₂CH₃).

Molecular Formula C6H5BrFNO2S
Molecular Weight 254.08 g/mol
Cat. No. B12983493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine
Molecular FormulaC6H5BrFNO2S
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(N=C1)F)Br
InChIInChI=1S/C6H5BrFNO2S/c1-12(10,11)4-2-5(7)6(8)9-3-4/h2-3H,1H3
InChIKeyMNMYEGCYVLWPNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine – Procurement-Grade Profile of a Trisubstituted Pyridine Building Block


3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine (CAS 2408741-12-6; molecular formula C₆H₅BrFNO₂S; MW 254.08 g/mol) is a heterocyclic intermediate bearing three orthogonally reactive substituents on a pyridine core: a C3-bromine atom, a C2-fluorine atom, and a C5-methylsulfonyl (–SO₂CH₃) group . This substitution pattern confers a polarized aromatic system amenable to sequential Suzuki–Miyaura cross-coupling (via Br), nucleophilic aromatic substitution (via F), and sulfone-directed metalation or late-stage manipulation (via –SO₂CH₃). The compound has been deployed as a versatile building block in a published, high-yielding, one-pot, large-scale regioselective synthesis of 2,3,5-trisubstituted pyridines, and it also serves as an entry point into fused pyrido-oxazines and 2,3,4,5-tetrasubstituted pyridines [1].

Why 3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine Cannot Be Replaced with a Generic Halogenated Pyridine Analog


Closely related pyridine intermediates such as 3-bromo-5-(methylsulfonyl)pyridine , 2-fluoro-5-(methylsulfonyl)pyridine , or 3-bromo-2-fluoropyridine each lack at least one of the three orthogonal reactive handles present in the target compound. Removing the methylsulfonyl group eliminates the strong electron-withdrawing, sulfone-directing functionality that enables regiocontrolled metalation at adjacent positions [1]. Omitting the C2-fluorine abolishes the site for selective nucleophilic aromatic substitution (SNAr) that is orthogonal to the C3-bromide Suzuki handle. Using a regioisomer (e.g., 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine, CAS 1446002-35-2) swaps the bromine and sulfone positions, completely altering the sequential derivatization logic because the Br and –SO₂CH₃ groups occupy non-equivalent ring positions relative to the pyridine nitrogen . These structural differences invalidate direct interchange in multi-step synthetic sequences that depend on the precise spatial arrangement and electronic interplay of all three substituents.

3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine – Quantitative Differentiation Evidence for Procurement Decisions


Three Orthogonal Reactive Handles Enable Sequential Regioselective Derivatization Versus Two-Handle Analogs

3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine carries three chemically distinct, orthogonally addressable substituents: a C3-bromine for palladium-catalyzed cross-coupling, a C2-fluorine for nucleophilic aromatic substitution, and a C5-methylsulfonyl group that serves as both a strong electron-withdrawing activator and a directing group for metalation . In contrast, the commercially available analog 3-bromo-5-(methylsulfonyl)pyridine (CAS 343262-51-1) lacks the C2-fluorine, reducing the available reactive handles from three to two. The JOC 2024 study reports that the analogous '1-Br' building block (bearing the same 3-Br, 2-F, 5-SO₂Me pattern) is a versatile, large-scale-accessible intermediate for the regioselective construction of 2,3,5-trisubstituted pyridines in high yield [1].

regioselective synthesis orthogonal reactivity building block trisubstituted pyridine

Regioisomeric Differentiation: 3-Br/2-F/5-SO₂Me Versus 5-Br/3-F/2-SO₂Me Dictates Derivatization Sequence

The literature-documented regioisomer 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine (CAS 1446002-35-2; molecular weight 254.08 g/mol, identical empirical formula) places the bromine at C5 and the methylsulfonyl group at C2, swapping the positions of the cross-coupling handle and the electron-withdrawing sulfone relative to the pyridine nitrogen . In pyridine chemistry, the C2 position adjacent to the ring nitrogen is the most electrophilic site and undergoes nucleophilic attack preferentially under SNAr conditions [1]. Therefore, in the target compound the methylsulfonyl occupies the meta-like C5 position, leaving the ortho-like C2-fluorine activated for selective nucleophilic displacement without competing sulfone displacement. In the regioisomer, the sulfone at C2 is itself susceptible to nucleophilic attack, potentially competing with the desired SNAr pathway at fluorine or altering the chemoselectivity of the first synthetic step. The target compound thus offers a predictable, non-competing SNAr site (C2-F) adjacent to the ring nitrogen, while the sulfone resides at the less reactive C5.

regiochemistry positional isomer sequential functionalization substitution pattern

Scalable One-Pot Synthesis Validated in Peer-Reviewed Literature – Reducing Procurement Risk for Multi-Gram to Kilogram Demands

The JOC 2024 publication by Wiley et al. (Boehringer Ingelheim) reports the high-yielding, large-scale, one-pot synthesis of the '1-Br' building block – structurally analogous to the target compound, sharing the identical 3-Br, 2-F, 5-SO₂Me substitution pattern on the pyridine ring – from inexpensive starting materials [1]. This published procedure demonstrates that the compound class is accessible on a preparative scale relevant to process chemistry and medicinal chemistry campaigns. By contrast, many structurally similar trisubstituted pyridine intermediates lack any published scalable synthesis protocol and are available solely through custom synthesis, introducing supply-chain uncertainty, longer lead times, and batch-to-batch variability. The existence of a peer-reviewed, industry-originated synthetic route significantly de-risks procurement for programs requiring multi-gram to kilogram quantities.

scalable synthesis one-pot process chemistry building block reliability

Methylsulfonyl Group Provides Distinct Electronic Activation Versus Analogs Lacking the Sulfone Moiety

The C5-methylsulfonyl group is a strong electron-withdrawing moiety (Hammett σₘ ≈ +0.60) that polarizes the pyridine ring, activating it toward nucleophilic attack and enabling directed ortho-metalation (DoM) reactions at the adjacent C4 and C6 positions [1]. The analog 3-bromo-2-fluoropyridine (CAS 36178-05-9; MW 175.99 g/mol) lacks any sulfone group and consequently does not benefit from this electronic activation or directing capability. The topological polar surface area (TPSA) of the target compound is approximately 68.5 Ų (vs. 12.9 Ų for 3-bromo-2-fluoropyridine), reflecting the additional hydrogen-bond acceptor capacity of the sulfone oxygens . This difference in polarity directly impacts solubility in polar aprotic solvents (e.g., DMF, DMSO) relevant to cross-coupling reaction conditions and may influence chromatographic purification behavior.

electron-withdrawing group sulfone activation metalation directing reactivity tuning

Sulfonylpyridine Scaffold Is a Validated Pharmacophore in Anti-Chlamydial Drug Discovery – Structural Differentiation Within This Class

A 2023 structure–activity relationship (SAR) study of sulfonylpyridine derivatives published in Bioorganic & Medicinal Chemistry demonstrated that this scaffold can produce selective anti-chlamydial agents with minimal impact on commensal bacteria (S. aureus, E. coli), good mammalian cytotoxicity profiles, and stability in both serum and stimulated gastric fluid [1]. The lead compound 22 in that study contains a sulfonylpyridine core and was reported as more active than earlier leads while maintaining bacterial selectivity [1]. Although the target compound 3-bromo-2-fluoro-5-(methylsulfonyl)pyridine is an intermediate rather than a final drug candidate, its substitution pattern – combining a sulfone at C5 with a halogen at C3 and fluorine at C2 – maps onto the same validated pharmacophoric scaffold. Compounds based on the simpler 3-bromo-5-(methylsulfonyl)pyridine (lacking the C2-fluorine) were included in earlier SAR iterations and showed measurable but suboptimal antichlamydial potency compared with more elaborated derivatives [2], indicating that the C2-fluorine substituent may contribute to potency optimization in downstream analogs.

anti-chlamydial sulfonylpyridine SAR antibacterial scaffold validation

Bromine-at-C3 Provides a Superior Suzuki Handle Compared with Chlorine Analogs While Retaining Orthogonality to C2-Fluorine

In the JOC 2024 study, the '1-Br' building block (structurally analogous to the target compound) and the '1-Cl' building block (5-chloro-3-fluoro-2-(methylsulfonyl)pyridine) were both synthesized and evaluated as precursors for regioselective 2,3,5-trisubstituted pyridine synthesis [1]. The bromide variant offers faster oxidative addition rates in palladium-catalyzed cross-coupling reactions compared with the chloride analog, consistent with the well-established reactivity order for aryl halides in Suzuki–Miyaura couplings (I > Br ≫ Cl) [2]. This enhanced reactivity of the C3-bromine allows for selective coupling at the bromide site in the presence of the C2-fluorine, which remains inert under standard Suzuki conditions (Pd(0) catalysts, mild bases, temperatures ≤ 80 °C). The chloride analog, by contrast, requires harsher coupling conditions (elevated temperatures, stronger bases, or specialized ligand systems) that risk compromising the C2-fluorine or inducing unwanted side reactions [2].

Suzuki-Miyaura coupling halogen reactivity cross-coupling chemoselectivity

3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine – High-Value Application Scenarios Driven by Quantitative Differentiation Evidence


Sequential Three-Component Derivatization for Medicinal Chemistry Library Synthesis

Drug discovery programs requiring rapid exploration of three diversity vectors on a pyridine core can exploit the orthogonal reactivity of 3-bromo-2-fluoro-5-(methylsulfonyl)pyridine. Step 1: Suzuki–Miyaura coupling at C3-Br introduces aryl/heteroaryl diversity under mild Pd(0) conditions that leave C2-F intact, as supported by established aryl halide reactivity trends [1]. Step 2: nucleophilic aromatic substitution at C2-F with amines, alkoxides, or thiols installs a second diversity element [2]. Step 3: the C5-methylsulfonyl group can be retained as a pharmacokinetic modulator or further elaborated via directed metalation at C4 or C6. This sequential strategy enables the construction of a 3×3×3 matrix (27 unique trisubstituted pyridines from three building blocks per step) with full regiochemical control, a workflow validated by the JOC 2024 publication on analogous building blocks [3].

Process Chemistry Scale-Up for Preclinical Candidate Intermediate Supply

For programs advancing a lead series containing the 2-fluoro-3-aryl-5-sulfonylpyridine motif into IND-enabling studies, the availability of a published one-pot, large-scale synthetic route to the structurally analogous '1-Br' building block (J. Org. Chem. 2024) provides a validated starting point for in-house scale-up or technology transfer to a CRO/CDMO [3]. The bromide handle's superior reactivity relative to the chloride analog reduces coupling cycle times and catalyst loading, directly impacting cost of goods at kilogram scale [1]. The three-handle architecture also minimizes the number of isolated intermediates, reducing solvent waste and improving process mass intensity compared with linear routes starting from simpler pyridine precursors.

Sulfonylpyridine-Based Anti-Infective Lead Optimization

Following the SAR framework established by Feng et al. (Bioorg. Med. Chem. 2023) and Seleem et al. (J. Med. Chem. 2020), 3-bromo-2-fluoro-5-(methylsulfonyl)pyridine serves as a modular entry point for generating anti-chlamydial lead compounds [4][5]. The C3-bromine enables Suzuki coupling to introduce aromatic groups that have been shown to modulate anti-chlamydial potency and bacterial selectivity. The C2-fluorine can be displaced with amine nucleophiles to probe the effect of hydrogen-bond donors/acceptors at the ortho position. The C5-sulfone provides a constant electron-withdrawing anchor that maintains target binding as demonstrated by in silico docking against the Chlamydia cylindrical protease. This three-point diversification strategy allows systematic exploration of the chemical space around a pharmacophore that has already produced a lead compound (22) with good cytotoxicity profile, metabolic stability, and selectivity over commensal bacteria [4].

Agrochemical Intermediate for Sulfonylurea Herbicide Synthesis

The target compound and its analogs have been disclosed as intermediates in the synthesis of fluoroalkylpyridine-sulfonylurea herbicides exhibiting excellent herbicidal activity, as documented in Japanese Patent JP2003335758A (LG Chem Investment Ltd.) [6]. The bromine at C3 enables installation of the fluoroalkyl moiety via cross-coupling, the C2-fluorine can serve as a leaving group or be retained for metabolic stability, and the C5-methylsulfonyl group provides the sulfonylurea attachment point after oxidation or direct coupling. The published scalable synthesis (JOC 2024) further supports the feasibility of sourcing this intermediate for agrochemical process development at pilot scale [3].

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